REACTION_CXSMILES
|
[Cl:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([I:10])[CH:3]=1.[N-:11]=[N+:12]=[N-:13].[Na+].[CH:15](OC)(OC)OC>CC(O)=O>[Cl:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([N:6]2[CH:15]=[N:13][N:12]=[N:11]2)=[C:4]([I:10])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N)C=C1F)I
|
Name
|
|
Quantity
|
33.76 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
56.8 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
470 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
ice H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with petroleum ether
|
Reaction Time |
30 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1F)N1N=NN=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 g | |
YIELD: CALCULATEDPERCENTYIELD | 872.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |